(4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate
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Overview
Description
(4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate is an organic compound with a complex structure that includes both ester and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate typically involves the esterification of 4-methoxycarbonylbenzyl alcohol with 2-(ethylamino)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-pressure liquid chromatography (HPLC) can be employed to purify the final product, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction can be achieved using sodium borohydride (NaBH4) to convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme-substrate interactions and to study the metabolism of ester-containing compounds .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may act as a precursor for the synthesis of drugs targeting specific enzymes or receptors .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as an additive in coatings and adhesives .
Mechanism of Action
The mechanism of action of (4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active amine, which can then interact with enzymes or receptors. This interaction can modulate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Similar in structure but lacks the ester group.
2-Methoxy-5-(phenylamino)methylphenol: Contains a similar amine group but differs in the aromatic substitution pattern.
Uniqueness
(4-Methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate is unique due to the presence of both ester and amine functional groups, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and a valuable intermediate in pharmaceutical research .
Properties
IUPAC Name |
(4-methoxycarbonylphenyl)methyl 2-(ethylamino)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-3-19-16-7-5-4-6-15(16)18(21)23-12-13-8-10-14(11-9-13)17(20)22-2/h4-11,19H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHFCQBIUKLEJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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